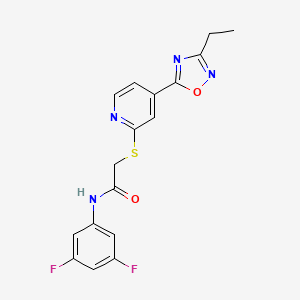

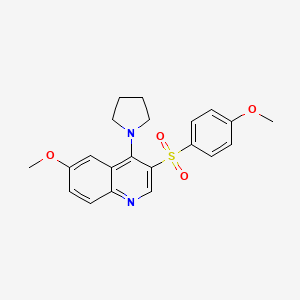

![molecular formula C16H10N4O2 B2390970 Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- CAS No. 325804-83-9](/img/structure/B2390970.png)

Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)-” is a chemical compound that has been used in the synthesis of metal-organic frameworks . It’s also known as a flexible achiral ligand .

Synthesis Analysis

This compound has been synthesized using a novel flexible achiral ligand, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid (HL), to formulate four metal (II)-complexes . The synthesis process involves hydrothermal methods and the structures of the resulting complexes have been characterized by single-crystal X-ray diffraction .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using single-crystal X-ray diffraction . The complexes formulated from this compound feature a uninodal 2D layer with a 4 4 - sql topology .Chemical Reactions Analysis

Upon excitation, this compound undergoes an excited-state intramolecular proton transfer (ESIPT) reaction . This reaction results in a tautomer emission .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its hydrogen bonding structure . The respective absorption chromophores of the HB isomers are significantly different due to different degrees of hydrogen-bond induced π electron delocalization .科学的研究の応用

Medicinal Chemistry and Drug Development

The chroman-4-one framework serves as a crucial building block for numerous medicinal compounds. Researchers have explored its synthetic methodologies extensively. From 2016 to 2021, several studies focused on the preparation of chroman-4-one derivatives. These compounds exhibit remarkable biological and pharmaceutical activities .

Antibacterial Activity

A series of novel 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones were synthesized using different methodologies. These compounds were then assayed for their antibacterial activity against gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) and gram-negative bacteria (e.g., Escherichia coli, Salmonella typhimurium). Such investigations contribute to our understanding of potential therapeutic agents .

Anti-Inflammatory Properties

Inflammation plays a significant role in various diseases, including cancer, Alzheimer’s, diabetes, atherosclerosis, and cardiovascular disorders. Chroman-4-one analogs, such as 6-hydroxy-2-(3-hydroxyphenyl) chroman-4-one and 6-hydroxy-2-(4-hydroxyphenyl) chroman-4-one, have displayed anti-inflammatory effects. These compounds target specific enzymes and pathways involved in inflammatory responses .

Antiparasitic Activity

Certain chroman-4-one derivatives have shown promise as antiparasitic agents. For instance, 6-hydroxy-2-(3,4-dihydroxyphenyl)-6-hydroxychroman-4-one exhibited inhibition against Trypanosoma brucei and Leishmania infantum. These findings highlight potential applications in combating parasitic infections .

Green Synthesis

Efforts have been made to develop environmentally friendly synthetic methods for chroman-4-one derivatives. A green protocol was established for the synthesis of 4-(1H-pyrazol-5-yl)-3,4-dihydro-1H-chromeno compounds. Such sustainable approaches contribute to both scientific advancement and environmental stewardship .

作用機序

特性

IUPAC Name |

3-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4O2/c21-16-12(9-11-3-1-2-4-13(11)22-16)15-18-14(19-20-15)10-5-7-17-8-6-10/h1-9H,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTFBNRGXRCODL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=NN3)C4=CC=NC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-chloro-3-(morpholin-4-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2390887.png)

![N-butyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2390888.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2390890.png)

![N'-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-naphthalen-1-ylacetohydrazide](/img/structure/B2390898.png)

![2-(3,5-Dimethylisoxazol-4-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2390900.png)

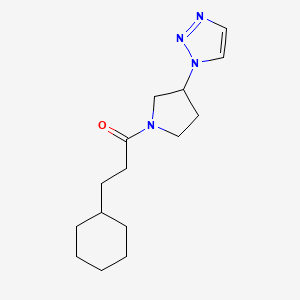

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2390906.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2390909.png)

![(E)-3-((3,4-dimethylphenyl)sulfonyl)-N1-(furan-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2390910.png)